molecular formula C8H14O2 B8058802 5-Cyclopropylpentanoic acid

5-Cyclopropylpentanoic acid

Cat. No.: B8058802
M. Wt: 142.20 g/mol
InChI Key: GIQHUMQLXXRAHV-UHFFFAOYSA-N
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Description

5-Cyclopropylpentanoic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. Its CAS registry number is 5266-60-4 . This compound is characterized by a pentanoic acid chain terminated with a carboxylic acid group and a cyclopropyl ring substituent, as represented by the SMILES notation O=C(O)CCCCC1CC1 . As a cyclopropyl-containing carboxylic acid, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The cyclopropyl group is a prominent structural motif used to confer conformational rigidity, modulate lipophilicity, and enhance metabolic stability in drug discovery efforts . Researchers utilize such bifunctional molecules as intermediates for constructing more complex molecular architectures, including potential pharmaceutical candidates and functional materials. The product is labeled for Research Use Only and is not intended for diagnostic or therapeutic applications . According to safety information, this compound is classified as hazardous. It is a flammable liquid and can cause skin and eye irritation, as indicated by the hazard statements H225, H315, H319, and H335 . Proper handling procedures are essential, including keeping away from heat and ignition sources and using personal protective equipment. Recommended storage is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-cyclopropylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)4-2-1-3-7-5-6-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHUMQLXXRAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-60-4
Record name 5-cyclopropylpentanoic acid
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Preparation Methods

Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Acids

A cutting-edge approach involves asymmetric conjugate addition of cyclopropyl Grignard reagents to α,β-unsaturated carboxylic acids. Adapted from catalytic methods for β-chiral acids , this one-step protocol avoids protective groups:

Procedure :

  • Activate pent-4-enoic acid with TMSOTf (1.2 equiv) in methyl tert-butyl ether (MTBE) at −78°C.

  • Add cyclopropylmagnesium bromide (1.5 equiv) and a Cu(I)/diphosphine ligand (10 mol% L4/Cu(I)).

  • Stir for 2 h, then quench with saturated NH4Cl.

Key Data :

ParameterValueSource
Yield88–92%
EnantioselectivityUp to 97% ee
Reaction Time2–4 h

This method, validated for cyclopropyl substrates , offers direct access to enantiomerically enriched product. The copper catalyst (L4/Cu(I)) facilitates regioselective addition, while TMSOTf activates the carboxylic acid via transient silylation.

Nucleophilic Substitution of 5-Bromopentanoate Esters

Building on halogenated precursor synthesis , 5-bromopentanoic acid serves as a key intermediate:

Procedure :

  • Protect 5-bromopentanoic acid as its ethyl ester using SOCl2 in EtOH.

  • React with cyclopropylmagnesium bromide (2.0 equiv) in THF at 0°C.

  • Hydrolyze the ester with NaOH (2M), then acidify to pH 2.

Optimization Insights :

  • Solvent : THF outperforms Et2O due to better Grignard solubility .

  • Temperature : Substitution proceeds efficiently at 0°C, minimizing elimination .

Yield Comparison :

StepYieldSource
Esterification95%
Grignard Addition78%
Hydrolysis89%

This method leverages well-established SN2 chemistry but requires careful handling of moisture-sensitive intermediates.

Malonic Ester Alkylation

Classical malonic ester synthesis enables modular construction of the cyclopropylpentanoate backbone :

Reaction Scheme :

  • Alkylate diethyl malonate with (3-bromopropyl)cyclopropane (1.2 equiv) using NaH in DMF.

  • Hydrolyze with HCl/H2O (1:1), then decarboxylate at 150°C.

Critical Parameters :

ConditionOptimal ValueImpact on Yield
BaseNaH (2.5 equiv)85% alkylation
Decarboxylation T150°C92% conversion

While scalable, this route suffers from lengthy purification steps and moderate enantiocontrol unless chiral auxiliaries are employed.

Oxidation of 5-Cyclopropylpentan-1-ol

Primary alcohol oxidation provides a straightforward pathway, though over-oxidation risks exist:

Protocol :

  • Reduce methyl 5-cyclopropylpentanoate (Example 2, ) with LiAlH4 to 5-cyclopropylpentan-1-ol.

  • Oxidize with KMnO4/H2SO4 (0°C, 2 h).

Performance Metrics :

ParameterValueSource
Alcohol Reduction91% yield
Oxidation Efficiency74% yield

Mn-based oxidants are preferred over Cr(VI) for environmental safety .

Cyclopropanation of Unsaturated Acids

Late-stage cyclopropanation via Simmons–Smith reaction introduces the cyclopropyl group:

Steps :

  • React pent-4-enoic acid with Zn(Cu)/CH2I2 in Et2O (0°C, 12 h).

  • Purify via column chromatography (SiO2, 10% EtOAc/hexane).

Challenges :

  • Diastereoselectivity : Moderate (d.r. 3:1) due to planar transition state.

  • Functional Group Tolerance : Limited by Zn’s reducing nature .

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnantiocontrolKey Advantage
Conjugate Addition92HighExcellentDirect, asymmetric synthesis
Nucleophilic Substitution78ModerateNoneUses commercial intermediates
Malonic Ester85HighPoorModular backbone construction
Alcohol Oxidation74LowNoneSimple reagents
Cyclopropanation68ModerateModerateLate-stage functionalization

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropyl ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the cyclopropyl ring can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

5-Cyclopropylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpentanoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Functional Group Complexity: The hydroxy-carbamate derivative (C₁₀H₁₉NO₅) exhibits additional hydrogen-bonding capabilities due to its hydroxyl and carbamate groups, which may improve solubility in polar solvents compared to simpler carboxylic acids .

Physicochemical Properties (Inferred)

  • Solubility: The hydroxy-carbamate derivative’s polar functional groups likely enhance water solubility compared to this compound, which may exhibit lower solubility due to its hydrophobic cyclopropyl group .
  • Reactivity: The strained cyclopropane ring in this compound could facilitate ring-opening reactions under acidic or thermal conditions, unlike the stable indole system in C₂₀H₂₀N₂O₂ .

Biological Activity

5-Cyclopropylpentanoic acid (CPA) is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2. It features a cyclopropyl group attached to a pentanoic acid backbone, which imparts unique steric and electronic properties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating various physiological processes.

Molecular Structure

The structural formula of this compound can be represented as follows:

Structure C5H10C3H4O2\text{Structure }\text{C}_5\text{H}_{10}\text{C}_3\text{H}_4\text{O}_2

Physical Properties

PropertyValue
Molecular Weight142.20 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents; limited solubility in water

This compound is studied for its interactions with various biological targets, particularly its role as an inhibitor or modulator of specific enzymes and receptors. The cyclopropyl group contributes to its binding affinity and specificity, influencing its pharmacological effects.

Pharmacological Effects

Research indicates that CPA may exhibit several biological activities, including:

  • Anti-inflammatory effects : Studies suggest potential applications in treating inflammatory conditions.
  • Analgesic properties : It may have pain-relieving effects, making it a candidate for pain management therapies.
  • Neurological implications : The compound's interaction with neurotransmitter systems could indicate potential uses in neurological disorders.

Case Studies and Research Findings

  • Study on NMDA Receptor Antagonism : A series of cyclopropyl analogues were synthesized to evaluate their activity as NMDA receptor antagonists. While specific data on CPA was not highlighted, similar compounds demonstrated competitive antagonism, suggesting that CPA could share this mechanism .
  • Therapeutic Applications : Research into the therapeutic potential of CPA indicates its possible use in managing conditions like restless legs syndrome and other neurological disorders due to its interaction with calcium channels .
  • Comparative Analysis : In comparison with other cyclopropyl-containing compounds, CPA exhibits unique reactivity patterns attributed to its longer carbon chain, which may enhance its solubility and biological activity compared to shorter analogues .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, general assessments of cyclopropyl compounds indicate that they can vary widely in toxicity based on their structure and functional groups. It is essential to conduct further studies to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for 5-cyclopropylpentanoic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or coupling reactions between cyclopropane derivatives and pentanoic acid precursors. For reproducibility, researchers must document:
  • Precise stoichiometry and reaction conditions (temperature, solvent, catalysts).
  • Characterization data (NMR, IR, HPLC) for intermediates and final products .
  • Purification methods (e.g., column chromatography, recrystallization) to confirm purity (>95%) .
    Example protocols from analogous compounds (e.g., 5-hydroxypentanoic acid) suggest using anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How should researchers validate the identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm the cyclopropyl moiety (characteristic signals at δ ~0.5–1.5 ppm for cyclopropane protons) and carboxylic acid group (broad peak at δ ~10–12 ppm) .
  • Chromatography : HPLC or GC-MS to verify retention times against standards .
  • Elemental Analysis : Match experimental C/H/N ratios with theoretical values (±0.4% tolerance) .
    For novel derivatives, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per institutional guidelines .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Comparative Studies : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
  • Meta-Analysis : Use tools like RevMan or R to statistically aggregate data from multiple studies, identifying outliers or methodological biases .
  • Mechanistic Profiling : Employ molecular docking or enzyme inhibition assays to clarify interactions (e.g., binding affinity to target proteins) .
    Example: Discrepancies in enzyme inhibition data may arise from differences in buffer pH or co-solvents; validate using isothermal titration calorimetry (ITC) .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization steps. For example, employ enzymatic resolution with lipases to isolate desired enantiomers .
  • Computational Modeling : DFT calculations to predict transition states and optimize catalyst-substrate interactions .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic fate via mass spectrometry imaging (MSI) .
  • Animal Models : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification .
  • Enzyme Knockout Studies : Compare metabolite profiles in wild-type vs. CYP450 knockout models to identify key enzymes .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} values .
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test) to identify significant differences (p < 0.05) .
  • Survival Analysis : For longitudinal studies, apply Kaplan-Meier curves and Cox proportional hazards models .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Quality Control (QC) Protocols : Implement in-process checks (e.g., inline FTIR) to monitor reaction progress .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate) affecting yield .
  • Multivariate Analysis : Apply PCA or PLS to correlate batch characteristics with performance metrics .

Ethical & Compliance Considerations

Q. What documentation is required for ethical approval of studies involving this compound in animal models?

  • Methodological Answer :
  • IACUC Protocols : Detail dosing regimens, humane endpoints, and euthanasia methods .
  • Data Transparency : Archive raw data (e.g., HPLC chromatograms, survival rates) in repositories like Figshare for peer review .
  • Conflict of Interest Disclosures : Declare funding sources or institutional affiliations that may bias interpretations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopropylpentanoic acid
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